N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Chlorophenyl)-N6-(4-Fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core structure substituted with a methyl group at the 1-position and aromatic amines at the 4- and 6-positions. Key structural features include:
- 4-Fluorophenyl group at N6: Fluorine improves metabolic stability and membrane permeability.
- Methyl group at the 1-position: Reduces steric hindrance and modulates solubility.
Structural confirmation via NMR () reveals distinct signals:
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN6/c1-26-17-15(10-21-26)16(22-14-4-2-3-11(19)9-14)24-18(25-17)23-13-7-5-12(20)6-8-13/h2-10H,1H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQSUOXCBPGZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.
Substitution reactions:
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory agent, due to its ability to inhibit specific enzymes and signaling pathways involved in inflammation .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its derivatives might also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of specific molecular targets. For instance, it may inhibit kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis . The presence of chloro and fluoro groups enhances its binding affinity to these targets, increasing its potency.
Comparison with Similar Compounds
Structural and Functional Analogues
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (Cl, F) : Enhance target binding via polar interactions. NSC11668 (bis-3-chlorophenyl) shows antifungal activity, while the target compound’s 4-fluorophenyl group may improve bioavailability .
- Substituent Position :
- N4 3-Chlorophenyl vs. 4-Chlorophenyl : 3-Chloro substitution (target compound) may optimize steric alignment with hydrophobic pockets in targets compared to 4-chloro ().
- N6 Aromatic vs. Alkyl Groups : Aromatic amines (e.g., 4-fluorophenyl) favor π-π stacking in enzyme active sites, while alkyl groups (e.g., propyl in ) may reduce potency but improve solubility .
Biological Activity
N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that include the formation of key intermediates through condensation reactions. For instance, the compound can be synthesized from 1-(3-chlorophenyl) and 1-(4-fluorophenyl) substituted precursors. The general synthetic pathway includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of substituents at the N4 and N6 positions is critical for enhancing biological activity.
Kinase Inhibition
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant inhibitory activity against various kinases. For example, studies have shown that certain derivatives can inhibit Src kinase with IC50 values ranging from 0.47 µM to 6.5 µM, indicating their potential as anticancer agents .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 6b | c-Src | 0.47 |
| 10c | c-Src | 5.1 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
Anti-proliferative Activity
In vitro studies have demonstrated that certain derivatives possess potent anti-proliferative effects against cancer cell lines such as A549 and HCT-116. For instance, compound 12b exhibited IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence the biological activity of these compounds:
- N1 and N4 Substituents : Bulky groups at these positions tend to reduce kinase inhibitory activity.
- Hydrophobic Groups : Incorporation of smaller hydrophobic groups at N1 enhances activity.
- Hydrogen Bonding : Substituents capable of hydrogen bonding at C3 position improve selectivity and potency against specific kinases.
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Src Kinase Inhibition : A series of derivatives were evaluated for their ability to inhibit Src kinase in a radiometric assay, demonstrating a clear correlation between structural modifications and inhibitory potency.
- EGFR Inhibition : Compounds designed to target epidermal growth factor receptors (EGFR) showed promising results in inhibiting both wild-type and mutant forms of EGFR, particularly compound 12b , which was identified as a lead candidate for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core followed by sequential substitution of the 3-chlorophenyl and 4-fluorophenyl groups. Key steps include:
- Condensation reactions using aldehydes and β-dicarbonyl compounds under basic conditions (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) or acetonitrile .
- Coupling reactions (e.g., Buchwald-Hartwig amination) for aryl group introduction, often catalyzed by palladium complexes .
- Optimization strategies :
- Temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Microwave-assisted synthesis to reduce reaction times .
- Purification via column chromatography or recrystallization to enhance purity (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and aromatic group integration .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect trace impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to validate stoichiometry .
- X-ray Crystallography (if crystalline): For unambiguous structural determination .
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, molecular docking) be applied to predict the kinase inhibitory activity of this compound?
- Methodological Answer :
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptor-based models (e.g., logP, polar surface area) to correlate structural features with kinase inhibition (e.g., IC₅₀ values) .
- Molecular Docking : Employ software like AutoDock Vina to simulate binding interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR). Focus on hydrogen bonding with hinge regions and hydrophobic interactions with fluorophenyl/chlorophenyl groups .
- Validation : Cross-check computational predictions with biochemical assays (e.g., kinase inhibition profiling) .
Q. What experimental strategies can resolve contradictory data regarding the compound’s selectivity across different kinase isoforms?
- Methodological Answer :
- Orthogonal Assays : Combine biochemical kinase assays (e.g., ADP-Glo™) with cellular assays (e.g., phospho-kinase array) to differentiate on-target vs. off-target effects .
- Isoform-Specific Inhibitors : Use selective inhibitors as controls to isolate isoform contributions (e.g., gefitinib for EGFR) .
- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., ATP concentration, incubation time) influencing selectivity .
Q. What are the methodological considerations for designing in vivo studies to evaluate the pharmacokinetic profile of this compound?
- Methodological Answer :
- Physicochemical Profiling : Measure solubility (via shake-flask method), logP (octanol-water partitioning), and plasma protein binding (equilibrium dialysis) to predict bioavailability .
- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism .
- Formulation Strategies : Optimize for oral bioavailability using co-solvents (e.g., PEG 400) or nanoemulsions .
- Pharmacokinetic Parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t₁/₂) via LC-MS/MS plasma analysis .
Q. How can reaction engineering principles (e.g., continuous flow chemistry) improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Continuous Flow Systems : Use microreactors for precise control of residence time and temperature, enhancing reproducibility and yield (>80%) .
- Catalyst Immobilization : Employ packed-bed reactors with immobilized palladium catalysts to reduce metal leaching .
- In-Line Analytics : Integrate UV/Vis or FTIR sensors for real-time monitoring of intermediate formation .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
